molecular formula C14H20O2 B3149150 2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid CAS No. 66735-05-5

2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid

Cat. No.: B3149150
CAS No.: 66735-05-5
M. Wt: 220.31 g/mol
InChI Key: WQTWCOYXJRWQNN-UHFFFAOYSA-N
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Description

2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid is a chemical compound of significant interest in pharmaceutical research and development, particularly as a structural analog of ibuprofen (2-[4-(2-methylpropyl)phenyl]propanoic acid) . Ibuprofen and its related compounds are extensively studied, with established analytical methods for impurity profiling, underscoring the importance of high-purity analogs in drug substance characterization . This phenylpropanoic acid derivative is intended for research applications such as use as a pharmaceutical intermediate in the synthesis of more complex molecules, as a standard in analytical method development for chromatographic techniques, and in metabolic and structure-activity relationship (SAR) studies to explore new therapeutic pathways . The product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications or personal use.

Properties

IUPAC Name

2-methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-10(2)8-12-4-6-13(7-5-12)9-11(3)14(15)16/h4-7,10-11H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTWCOYXJRWQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401239395
Record name α-Methyl-4-(2-methylpropyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66735-05-5
Record name α-Methyl-4-(2-methylpropyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66735-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-4-(2-methylpropyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid is used in various scientific research applications, including:

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmaceutical Relevance : The target compound is primarily studied as a synthesis impurity, with regulatory limits set to ensure ibuprofen’s safety and efficacy. Its structural analogs, such as Impurity B and Dexibuprofen, highlight the impact of chain length and stereochemistry on NSAID activity .
  • Environmental Persistence : Substitutions altering hydrophobicity (e.g., trifluoromethoxy groups) may increase environmental persistence, posing challenges for wastewater treatment .
  • Drug Design Insights: Shifting the methyl group from C2 to C3 demonstrates how minor structural changes can modulate drug-receptor interactions, guiding future NSAID development .

Biological Activity

2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid, also known as Ibuprofen Impurity F, is a compound structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. This article explores its biological activities, focusing on anti-inflammatory properties, molecular interactions, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H18O2
  • Molecular Weight : 206.28 g/mol
  • CAS Number : 65322-85-2

Anti-inflammatory Activity

Research indicates that compounds within the arylpropanoic acid class, including this compound, exhibit significant anti-inflammatory activity. A study highlighted the synthesis of various β-hydroxy-β-arylpropanoic acids, demonstrating that these compounds can effectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes .

Key Findings

  • Molecular Docking Studies : Molecular docking simulations suggest that this compound has a favorable binding affinity for COX-2, indicating its potential as an anti-inflammatory agent .
  • Comparative Anti-inflammatory Potency : In comparative studies, compounds similar to ibuprofen showed comparable anti-inflammatory effects without significant gastric lesions, a common side effect associated with NSAIDs .
  • In Vitro Studies : The compound demonstrated IC50 values in the range of 62.20 to 182.55 μM/L against HeLa cells, indicating moderate cytotoxicity but relatively higher tolerability in healthy human peripheral mononuclear cells (PBMC) with IC50 > 300 μM/L .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the substitution patterns on the β-hydroxy propanoic acid backbone significantly influence biological activity. The presence of bulky groups like methyl and phenyl enhances the binding affinity and biological efficacy of these compounds .

CompoundStructureIC50 (μM)Activity
IbuprofenIbuprofen10Standard NSAID
This compoundCompound Structure62.20 - 182.55Moderate Anti-inflammatory
Other β-hydroxy acidsVariesVariesVariable

Case Studies and Research Findings

A comprehensive study involving various derivatives of β-hydroxy acids revealed promising results in their application as histone deacetylase inhibitors (HDACIs), showcasing their potential in cancer therapy. The antiproliferative activity against HCT-116 cells was notably significant with IC50 values ranging from 0.69 μM to 11 μM for some derivatives, indicating that structural modifications can enhance therapeutic efficacy .

Notable Observations:

  • Cellular Effects : Treated cancer cells exhibited nuclear disintegration and chromatin condensation, indicative of apoptosis triggered by the compounds .
  • Broader Implications : The findings suggest that modifications to the arylpropanoic acid structure can lead to new drug candidates with dual functionalities—anti-inflammatory and anticancer properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid, and how can intermediates be optimized for yield?

  • Methodology : The compound is synthesized via Friedel-Crafts alkylation or conjugate addition strategies. For example, coupling 4-(2-methylpropyl)benzene derivatives with methyl acrylate followed by hydrolysis yields the target acid. Optimization involves adjusting catalysts (e.g., Lewis acids like AlCl₃) and reaction temperatures to minimize side products such as 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid (a common impurity) .
  • Data Consideration : Monitor reaction progress using HPLC (C18 column, acetonitrile/water mobile phase) to track intermediates like 3-[4-(2-methylpropyl)phenyl]propanamide (CAS 59512-17-3), a precursor .

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

  • Methodology : Use 1H/13C NMR to confirm substituent positions (e.g., distinguishing between para- and meta-substituted phenyl groups). For stereochemical analysis, chiral HPLC with amylose-based columns separates enantiomers, critical for pharmacological activity studies .
  • Data Contradiction : Structural analogs like (2RS)-2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid (CAS 60057-62-7) may co-elute in standard HPLC; employ high-resolution mass spectrometry (HRMS) for unambiguous identification .

Q. What are the recommended purity standards and storage conditions for this compound in pharmacological studies?

  • Methodology : Reference standards should meet ≥97% purity (validated by GC-MS or NMR). Store at 2–8°C in amber vials to prevent photodegradation, as the compound’s carboxylic acid group is sensitive to light and humidity .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ from its structural analogs like ibuprofen?

  • Methodology : Conduct in vitro assays using human liver microsomes to identify cytochrome P450 isoforms involved. Compare hydroxylation patterns: unlike ibuprofen (primarily CYP2C9-mediated), this compound’s branched alkyl chain may favor CYP3A4 metabolism, altering pharmacokinetic profiles .
  • Data Contradiction : Conflicting reports on metabolite toxicity (e.g., 1-hydroxyibuprofen vs. 3-hydroxylated derivatives) require LC-MS/MS quantification to resolve .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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